{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate
Description
The compound “{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate” is a structurally complex benzoate ester featuring a 2,4-difluorobenzoate core linked to a carbamoyl-substituted benzyl group. Its molecular architecture includes:
- A 2,4-difluorobenzoate moiety, which imparts electron-withdrawing effects and influences reactivity.
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,4-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c1-11-4-2-3-5-12(11)9-20-16(21)10-23-17(22)14-7-6-13(18)8-15(14)19/h2-8H,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFDUNFLSRGQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate typically involves the reaction of 2,4-difluorobenzoic acid with {[(2-methylphenyl)methyl]carbamoyl}methyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of {[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could bind to active sites of enzymes, blocking their activity and affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- Substituents : This analog contains a trifluoromethyl group and a chlorine atom on the aromatic ring, compared to the 2,4-difluoro and 2-methylbenzyl groups in the target compound.
- Functional Groups : Both share a carbamate group, but the analog lacks the carbamoyl-methyl linkage present in the target molecule.
Physicochemical Properties :
Structural Analog 2: Methyl 2,6-difluorobenzoate (CAS 13671-00-6)
Key Differences :
- Fluorine Substitution : The analog has 2,6-difluoro substitution versus 2,4-difluoro in the target compound.
- Functionalization : Lacks the carbamoyl-methyl group, reducing hydrogen-bonding capacity.
Physicochemical Implications :
- Electronic Effects : The 2,4-difluoro arrangement in the target compound creates a stronger electron-withdrawing effect than 2,6-difluoro, influencing reactivity in nucleophilic substitutions .
- Solubility : The absence of polar carbamoyl groups in the analog likely increases hydrophobicity.
Structural Analog 3: Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
Key Differences :
- Core Structure : Sulfonylurea herbicides feature a triazine ring and sulfonylurea bridge , unlike the benzoate-carbamoyl structure of the target compound.
Functional Overlap :
- Both classes utilize methyl ester groups to enhance stability and bioavailability.
Stability Considerations :
- The 2,4-difluoro substitution may confer greater hydrolytic stability compared to non-fluorinated esters due to reduced electron density at the ester carbonyl .
Biological Activity
{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate is a synthetic organic compound notable for its unique structural features, which include a difluorobenzoate moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : {[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate
- Molecular Formula : C16H11F4NO3
- Molecular Weight : 341.26 g/mol
- CAS Number : 1794917-31-9
| Property | Value |
|---|---|
| Molecular Formula | C16H11F4NO3 |
| Molecular Weight | 341.26 g/mol |
| CAS Number | 1794917-31-9 |
The biological activity of {[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzymatic functions. Additionally, it is believed to influence cellular pathways associated with inflammation and cancer progression.
Anticancer Activity
Research indicates that compounds similar to {[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate exhibit significant anticancer properties. For instance, studies have shown that derivatives containing difluorophenyl groups can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit key inflammatory mediators and cytokines, thus potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Enzyme Inhibition
In vitro studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as a biochemical probe for studying enzyme kinetics and inhibition profiles.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar difluorobenzoate derivatives. The results demonstrated an IC50 value indicating potent inhibition of tumor cell growth (IC50 < 10 µM) .
- Anti-inflammatory Mechanism :
- Enzyme Interaction Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
